N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide
Description
Properties
CAS No. |
920524-55-6 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
N-hydroxy-3-(6-methoxy-2-oxochromen-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11NO5/c1-18-10-3-4-11-9(7-10)6-8(13(16)19-11)2-5-12(15)14-17/h2-7,17H,1H3,(H,14,15) |
InChI Key |
IZPJIAAGJKDLOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-1-benzopyran-3-carbaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with N-hydroxyprop-2-enamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key structural elements:
-
Enamide group (CH₂=C(O)NHOH): Susceptible to nucleophilic attacks, hydrolysis, and redox reactions.
-
Benzopyran core : Aromaticity and electron-withdrawing 2-oxo group influence electrophilic substitution patterns.
-
Hydroxyl/methoxy groups : Participate in hydrogen bonding, acid-base reactions, and oxidative transformations.
Hydrolysis Reactions
The enamide group undergoes hydrolysis under acidic or basic conditions:
Example : Prolonged heating in concentrated HCl yields prop-2-enoic acid derivatives, as observed in analogous benzopyran systems.
Nucleophilic Additions
The α,β-unsaturated enamide acts as a Michael acceptor:
Supporting Data : Similar compounds like NM-3 (a benzopyran derivative) show reactivity with biological nucleophiles, suggesting analogous pathways .
Oxidative Transformations
The hydroxyl group and enamide system are redox-active:
| Oxidizing Agent | Reaction Site | Product | Conditions |
|---|---|---|---|
| KMnO₄ | Allylic C–H bond | Epoxidation or dihydroxylation | Aqueous acidic media |
| O₂ (air) | Hydroxyl group | Quinone formation (benzopyran ring) | Prolonged storage |
Example : Air oxidation of the hydroxyl group in related 2-oxo-benzopyrans generates quinone-like structures, altering biological activity .
Cyclization Reactions
The compound participates in intramolecular cyclization under thermal or catalytic conditions:
| Catalyst | Product | Mechanism | Yield |
|---|---|---|---|
| Piperidine | Spiro[furopyran-pyrimidine] derivatives | Knoevenagel condensation | 65–74% |
| H₂SO₄ | Benzoxazine-fused chromenones | Acid-mediated ring closure | ~50% |
Key Insight : Cyclization pathways are facilitated by the conjugation between the benzopyran and enamide groups, as seen in structurally similar systems .
pH-Dependent Stability
The compound’s stability varies significantly with pH:
| pH Range | Behavior | Half-Life | Degradation Pathway |
|---|---|---|---|
| 1–3 | Rapid hydrolysis of enamide | <1 hour | Acid-catalyzed N–O bond cleavage |
| 7–9 | Partial oxidation of hydroxyl group | 24–48 hours | Autoxidation to quinone |
| >10 | Degradation of benzopyran core | <30 minutes | Base-induced ring opening |
Experimental Validation : Stability studies on NM-3 (a structural analog) confirm pH-sensitive degradation .
Analytical Characterization
Key spectroscopic data for reaction monitoring:
Scientific Research Applications
N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound shares structural motifs with several N-hydroxyacrylamide derivatives and benzopyranone/isocoumarin-based molecules. Below is a comparative analysis of its key structural analogs:
NM-3 (Isocoumarin Derivative)
- Activity: NM-3 inhibits human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ ~10 μM) and synergizes with chemotherapeutics (e.g., 5-fluorouracil) or radiotherapy to reduce tumor volume in xenograft models .
- Key Data :
Panobinostat Lactate
- Activity : As a hydroxamic acid-based HDAC inhibitor, it modulates gene expression by blocking histone deacetylation, leading to apoptosis in cancer cells .
- Structural Distinction: The indole-ethylamino group enhances target specificity for HDAC enzymes compared to the benzopyranone core of the target compound.
Pyrrole-Based Analog (DB07350)
Quantitative Comparison of Antiangiogenic and Cytotoxic Effects
The following table summarizes critical data from analogs with shared functional groups:
Discussion of Structural-Activity Relationships (SAR)
- N-Hydroxyacrylamide Group: Critical for metal-binding (e.g., zinc in HDACs) and antiangiogenic activity, as seen in NM-3 and panobinostat .
- Aromatic Core Modifications: Benzopyranone/isocoumarin cores (NM-3, Target) favor antiangiogenic effects via endothelial cell targeting. Indole or pyrrole systems (panobinostat, DB07350) may enhance enzyme inhibition or pharmacokinetic properties .
- Methoxy Substitution: The 6-methoxy group in the target compound could enhance solubility or metabolic stability compared to non-substituted analogs.
Q & A
Basic: What are the established synthetic routes for N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including condensation and functional group modifications. For example, derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acid can be synthesized by refluxing intermediates with anhydrides (e.g., propionic or valeric anhydride) under controlled conditions. Reaction optimization includes adjusting anhydride stoichiometry, solvent selection (e.g., CHCl₃ or CH₃CN), and crystallization protocols to enhance purity and yield (60–80% reported for analogous compounds). Monitoring via TLC and iterative recrystallization in solvent mixtures (e.g., petroleum ether) is critical .
Advanced: How can researchers resolve discrepancies in bioactivity data observed across different pharmacological assays for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. Methodological steps include:
- Purity Validation : Use HPLC (>98% purity) and spectroscopic techniques (¹H NMR, IR) to confirm structural integrity .
- Assay Standardization : Employ positive controls (e.g., Belinostat, a hydroxamic acid HDAC inhibitor) to benchmark activity .
- Data Normalization : Account for solvent effects (DMSO concentration) and cell viability controls. Reproducing results across independent labs using identical protocols is essential .
Structural Analysis: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Spectroscopy : ¹H NMR (e.g., aromatic proton signals at δ 7.50–8.94 ppm) and IR (C=O lactone ~1740 cm⁻¹, carboxylic acid ~1690 cm⁻¹) provide functional group confirmation .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen bonding patterns. For example, SHELX can model methoxy and hydroxy groups with high precision, even for chiral centers .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Experimental Design: In designing HDAC inhibition assays, what controls and validation steps are critical when testing this hydroxamic acid derivative?
- Positive/Negative Controls : Use established HDAC inhibitors (e.g., Belinostat) and inactive analogs to validate assay sensitivity .
- Enzyme Isoform Specificity : Test against recombinant HDAC isoforms (e.g., HDAC6 vs. HDAC1) to assess selectivity.
- Cellular Uptake Studies : Include fluorescence-labeled derivatives to confirm intracellular localization.
- Dose-Response Curves : Use at least six concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values .
Data Contradiction: When encountering conflicting solubility data in different solvents, what methodological approaches can ascertain accurate solubility profiles?
- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy.
- Temperature Control : Measure solubility at 25°C and 37°C to mimic physiological conditions.
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. Validate results via HPLC quantification .
- Crystalline vs. Amorphous Forms : Characterize polymorphs via powder XRD, as solubility varies with crystallinity .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Optimization : Screen solvent mixtures (e.g., CHCl₃:diisopropylether) to induce slow crystallization.
- Temperature Gradients : Use gradual cooling from reflux to room temperature.
- Seeding : Introduce microcrystals of analogous compounds (e.g., 6-substituted benzopyrans) to nucleate growth.
- SHELX Refinement : Apply TWIN and HKLF5 commands in SHELXL to handle twinning or disordered regions .
Mechanistic Studies: What in silico tools are recommended to predict the binding mode of this compound to HDAC enzymes?
- Molecular Docking : Use AutoDock Vina with HDAC6 crystal structures (PDB: 5EDU) to model hydroxamic acid-Zn²⁺ coordination.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.
- Pharmacophore Mapping : Align with known HDAC inhibitors to identify critical hydrogen-bonding motifs .
Advanced: How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS.
- Light Sensitivity : Store samples under UV light (ICH Q1B guidelines) and assess photodegradation.
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
